molecular formula C53H61ClO5Si2 B13350583 (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol

(2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol

Cat. No.: B13350583
M. Wt: 869.7 g/mol
InChI Key: FYHPRWYUNVETDW-VULAKFSBSA-N
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Description

The compound (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol is a complex organic molecule It features multiple functional groups, including silyl ethers, a chlorophenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chloro-3-(4-ethoxybenzyl)benzene.

    Final Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.

    Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Fluoride sources like tetrabutylammonium fluoride for deprotection.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of deprotected or differently protected derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In material science, the compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The silyl ether groups can enhance membrane permeability, while the chlorophenyl group can engage in π-π interactions with aromatic residues in proteins. The tetrahydropyran ring provides structural rigidity, facilitating specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
  • (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-bromo-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol

Uniqueness

The presence of tert-butyldiphenylsilyl groups in (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol provides unique steric and electronic properties, making it distinct from similar compounds with different silyl protecting groups or halogen substitutions.

Properties

Molecular Formula

C53H61ClO5Si2

Molecular Weight

869.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxan-4-ol

InChI

InChI=1S/C53H61ClO5Si2/c1-9-56-42-33-30-39(31-34-42)36-41-37-40(32-35-47(41)54)50-51(59-61(53(6,7)8,45-26-18-12-19-27-45)46-28-20-13-21-29-46)48(55)49(38(2)57-50)58-60(52(3,4)5,43-22-14-10-15-23-43)44-24-16-11-17-25-44/h10-35,37-38,48-51,55H,9,36H2,1-8H3/t38-,48+,49-,50+,51-/m1/s1

InChI Key

FYHPRWYUNVETDW-VULAKFSBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl

Origin of Product

United States

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